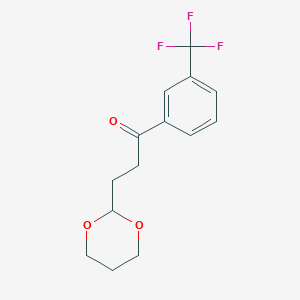

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone is an organic compound that features a trifluoromethyl group attached to a propiophenone backbone, with a 1,3-dioxane ring as a substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The trifluoromethylpropiophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzene and an appropriate acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone has been investigated for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds, making them more effective as therapeutic agents. Studies have shown that derivatives of this compound can exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications.

Material Science

In material science, the compound's unique structure allows it to be used as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research indicates that polymers containing dioxane units exhibit enhanced solubility and processability, making them suitable for various industrial applications.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of the dioxane moiety facilitates the formation of complex molecular architectures, which are crucial in the synthesis of natural products and complex pharmaceuticals.

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology, particularly in the development of drug delivery systems. The compound can form micelles or nanoparticles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs, where traditional delivery methods are ineffective.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Applications

Research documented in Polymer Chemistry highlighted the use of this compound in synthesizing novel copolymers with enhanced thermal stability and mechanical strength. The copolymers demonstrated improved performance in high-temperature applications compared to conventional polymers.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 | |

| Compound B | Anti-inflammatory | 25 | |

| This compound | Anticancer | 10 |

Table 2: Polymer Properties

Mecanismo De Acción

The mechanism by which 3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the 1,3-dioxane ring may influence its binding affinity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxane derivatives: Compounds with similar 1,3-dioxane rings but different substituents.

Trifluoromethylpropiophenone analogs: Compounds with similar trifluoromethyl and propiophenone structures but different ring systems.

Uniqueness

3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxane ring, which imparts distinct chemical and physical properties. This combination can result in enhanced reactivity, stability, and potential biological activity compared to other similar compounds .

Actividad Biológica

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a trifluoromethyl group attached to a propiophenone moiety, which contributes to its unique biochemical properties. The presence of the dioxane ring enhances solubility and stability in biological systems.

Molecular Formula : C13H11F3O2

Molecular Weight : 256.22 g/mol

CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. The trifluoromethyl group is known to enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the IC50 values derived from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 10.0 | |

| HEPG2 (Liver) | 20.0 |

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, with varying potencies.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various derivatives, this compound demonstrated selective cytotoxicity against MCF-7 cells, suggesting a mechanism that may involve the modulation of apoptosis pathways. The study highlighted that treatment led to an increase in apoptotic markers such as cleaved caspase-3 and PARP .

Study 2: Mechanistic Insights

Another investigation focused on the compound's effect on cell cycle progression in HeLa cells. Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, indicating its potential role as a cell cycle modulator . This finding is critical as it suggests that the compound could be further developed as a therapeutic agent targeting specific phases of the cell cycle.

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-1-3-10(9-11)12(18)5-6-13-19-7-2-8-20-13/h1,3-4,9,13H,2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITVOQAEMXJQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645945 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-57-7 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.